molecular formula C5H12ClNO2S B1599604 3-chloro-N,N-dimethylpropane-1-sulfonamide CAS No. 78472-00-1

3-chloro-N,N-dimethylpropane-1-sulfonamide

Cat. No. B1599604
CAS RN: 78472-00-1
M. Wt: 185.67 g/mol
InChI Key: NCZGIOUJVDTSNN-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H12ClNO2S . It has a molecular weight of 185.67 g/mol. This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-chloro-N,N-dimethylpropane-1-sulfonamide consists of a sulfonamide group attached to a three-carbon chain, which also carries a chlorine atom and a dimethylamine group .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : The compound 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, closely related to 3-chloro-N,N-dimethylpropane-1-sulfonamide, exhibits a structure where the sulfonamide substituents are positioned opposite the benzene ring. This arrangement influences the molecular interactions and crystal formation, leading to a three-dimensional hydrogen bond network (Yalcin et al., 2012).

Analytical Chemistry Applications

  • Spectrophotometric Analysis : In analytical chemistry, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a variant of the target compound, forms a stable complex with iron in certain conditions. This complex can be quantified spectrophotometrically, demonstrating the potential for using related sulfonamide compounds in analytical methodologies (Shu, 2011).

Synthesis and Reactivity

  • Synthesis of Phosphorus-Containing Sulfonamides : The reaction of specific phosphine oxides with various sulfonyl chlorides, including compounds similar to 3-chloro-N,N-dimethylpropane-1-sulfonamide, produces phosphorus-containing sulfinamides and sulfonamides. These reactions and the resulting compounds have implications in chemical synthesis and materials science (Kaukorat et al., 1997).
  • Catalytic Applications : A related N-bromo sulfonamide reagent has been synthesized and used as an efficient catalyst for synthesizing certain organic compounds, demonstrating the catalytic capabilities of sulfonamide-based compounds (Khazaei et al., 2016).

Biomedical and Material Sciences

  • Cytotoxicity and Molecular Analysis : The sulfonamide compound 3-chloro-N-(4-sulfamoylphenethyl)propanamide has been synthesized and characterized, including cytotoxicity analysis against tumor cells. This highlights the potential biomedical applications of sulfonamide derivatives (Durgun et al., 2016).
  • Chemosensor Development : Sulfonamide and urea-based compounds, which are structurally related to the compound , have been developed as chemosensors for anions, indicating the utility of sulfonamides in sensor technology (Hu et al., 2015).

Safety And Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands, forearms, and face thoroughly after handling .

properties

IUPAC Name

3-chloro-N,N-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZGIOUJVDTSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434469
Record name 3-chloro-N,N-dimethylpropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-dimethylpropane-1-sulfonamide

CAS RN

78472-00-1
Record name 3-chloro-N,N-dimethylpropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure used for the preparation of Intermediate D was used to prepare the title compound from 3-chloropropanesulfonyl chloride and dimethylamine. High vacuum drying gave the title compound (2.1 g, 100%): 1H NMR (DMSO-d6) δ: 2.06-2.11 (2H, m), 2.75 (6H, s), 3.10-3.15 (2H, m), 3.72 (2H, t).
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Intermediate D
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Synthesis routes and methods II

Procedure details

10 g of dimethylamine hydrochloride are placed in 60 ml of water, a nitrogen atmosphere is applied and the solution is cooled to between 0° C. and −5° C., and then 18 ml of 3-chloro-1-propanesulphonyl chloride are added dropwise. 10.6 g of sodium hydroxide in 40 ml of water are added while maintaining at −5° C., then the mixture is allowed to return to AT and stirring is maintained for 1 hour. 1 ml of concentrated HCl is added and then extraction is carried out with DCM. The organic phase is washed with a 10% NaOH solution and then with an NaCl solution. 15.1 g of the expected compound are obtained.
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10 g
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18 mL
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10.6 g
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40 mL
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1 mL
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60 mL
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Synthesis routes and methods III

Procedure details

To a suspension of dimethylamine hydrochloride (1.38 g) in dichloromethane (20 mL) was added triethylamine (2.52 mL) and then 3-chloropropanesulfonyl chloride (0.69 mL) and the reaction was stirred at room temperature for 16 h. The reaction was quenched with water (20 mL) and extracted into dichloromethane (2×30 mL). The combined organics were washed with 1 M aqueous hydrochloric acid solution (40 mL) then saturated aqueous sodium hydrogen carbonate solution, dried (MgSO4) and reduced in vacuo to give 3-chloro-propane-1-sulfonic acid dimethylamide as a yellow solid.
Quantity
1.38 g
Type
reactant
Reaction Step One
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20 mL
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solvent
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2.52 mL
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0.69 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-chloro-N,N-dimethylpropane-1-sulfonamide

Citations

For This Compound
1
Citations
GK Mittapalli, F Zhao, A Jackson, H Gao, H Lee… - Bioorganic & medicinal …, 2012 - Elsevier
The manuscript reports an identification of a highly potent, orally bioavailable hepatitis C virus entry inhibitor through optimization of a previously reported class of molecules (1) that …
Number of citations: 24 www.sciencedirect.com

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